molecular formula C9H11BrO B1272262 4-Bromo-2,3-dimethylanisole CAS No. 50638-48-7

4-Bromo-2,3-dimethylanisole

Cat. No. B1272262
CAS RN: 50638-48-7
M. Wt: 215.09 g/mol
InChI Key: WOWNZZYJCUUIFC-UHFFFAOYSA-N
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Description

4-Bromo-2,3-dimethylanisole is an organic compound with the molecular formula Br(CH3)2C6H2OCH3 . It has a molecular weight of 215.09 .


Synthesis Analysis

This compound can be prepared from 2,3-dimethylanisole via bromination using N-bromosuccinimide-acetonitrile (NBS-CH3CN) system .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2,3-dimethylanisole consists of a bromine atom attached to a benzene ring, which also has two methyl groups and a methoxy group attached . The exact structure can be represented by the SMILES string COc1ccc(Br)c(C)c1C .


Chemical Reactions Analysis

4-Bromo-2,3-dimethylanisole can be used in the preparation of 4,6-Dibromo-2,3-dimethylanisole via bromination using NBS-CH3CN system . It can also react with 2,3-dimethylphenol to produce 4-Methoxy-2,2′,3,3′-tetramethyldiphenyl ether .


Physical And Chemical Properties Analysis

4-Bromo-2,3-dimethylanisole has a boiling point of 197 °C and a density of 1.36 g/mL at 25 °C . Its refractive index is 1.566 .

Scientific Research Applications

Organic Building Blocks

“4-Bromo-2,3-dimethylanisole” is used as an organic building block in various chemical reactions . It’s a key component in the synthesis of more complex organic compounds.

Preparation of 4,6-Dibromo-2,3-dimethylanisole

This compound can be used in the preparation of “4,6-Dibromo-2,3-dimethylanisole” via bromination using NBS-CH3CN system . This reaction is significant in the field of organic chemistry.

Synthesis of 4-Methoxy-2,2′,3,3′-tetramethyldiphenyl Ether

“4-Bromo-2,3-dimethylanisole” can react with 2,3-dimethylphenol to produce "4-Methoxy-2,2′,3,3′-tetramethyldiphenyl ether" . This reaction is important in the production of certain types of ethers.

Production of Arylsulfonamide Derivatives

This compound can be used in the synthesis of novel arylsulfonamide derivatives . These derivatives have shown potent glucocorticoid receptor (GR) agonist activity, which is significant in the field of medicinal chemistry.

Chemical Research

Due to its unique properties, “4-Bromo-2,3-dimethylanisole” is often used in chemical research . Its reactions with other compounds can provide valuable insights into the nature of chemical bonds and reactions.

Industrial Applications

In the industrial sector, “4-Bromo-2,3-dimethylanisole” can be used in the synthesis of various chemicals . Its properties make it a valuable component in a variety of chemical processes.

Mechanism of Action

Target of Action

4-Bromo-2,3-dimethylanisole is a chemical compound that has been used in the preparation of various derivatives with potential biological activity . .

Mode of Action

It has been used in the synthesis of a novel arylsulfonamide derivative with potent glucocorticoid receptor (gr) agonist activity

Biochemical Pathways

Its derivative has shown potent glucocorticoid receptor (gr) agonist activity , suggesting that it may influence the glucocorticoid signaling pathway. Glucocorticoids are involved in a wide range of physiological processes, including immune response, metabolism, and stress response.

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

While specific future directions for 4-Bromo-2,3-dimethylanisole are not mentioned in the search results, its use in the preparation of a novel arylsulfonamide derivative with potent glucocorticoid receptor (GR) agonist activity suggests potential applications in the field of medicinal chemistry .

properties

IUPAC Name

1-bromo-4-methoxy-2,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-6-7(2)9(11-3)5-4-8(6)10/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWNZZYJCUUIFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372911
Record name 4-Bromo-2,3-dimethylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,3-dimethylanisole

CAS RN

50638-48-7
Record name 1-Bromo-4-methoxy-2,3-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50638-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,3-dimethylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,3-dimethylanisole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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